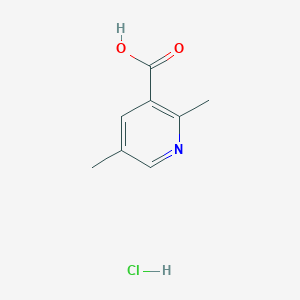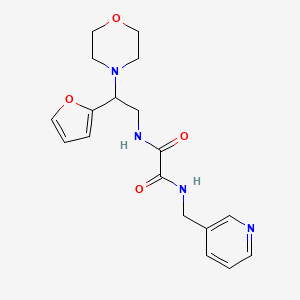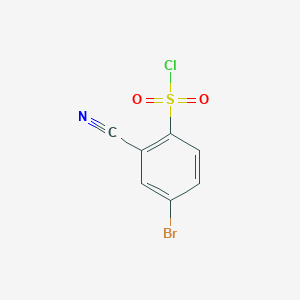![molecular formula C17H16N2O2S3 B2771694 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(methylthio)nicotinamide CAS No. 2309623-28-5](/img/structure/B2771694.png)
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-(methylthio)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that contains a bithiophene moiety (a structure composed of two thiophene rings fused together), a nicotinamide moiety (a form of vitamin B3), and a methylthio group (a sulfur-containing group). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Chemical Reactions Analysis
The reactivity of this compound would be expected to be influenced by the various functional groups present in the molecule. The bithiophene moiety might participate in electrophilic aromatic substitution reactions, the hydroxyethyl group could be involved in reactions typical of alcohols, and the methylthio group might undergo reactions typical of sulfides. The nicotinamide moiety could be involved in reactions typical of amides .Scientific Research Applications
Neuroprotection and Cognitive Function
Nicotinamide has been investigated for its potential neuroprotective effects. It is a precursor to nicotinamide adenine dinucleotide (NAD+), a coenzyme vital for cellular energy production. Research suggests that nicotinamide could be beneficial in preserving and enhancing neurocognitive functions. It has been shown to have potential effects on preventing age-related cognitive decline, Alzheimer's disease, Parkinson's disease, and in cases of brain injury due to ischemia and trauma (Rennie et al., 2015; Haar et al., 2013).
Cancer Research
Nicotinamide and its derivatives have been extensively studied for their potential anticancer properties. They have shown significant promise in the development of anticancer drugs, particularly due to their ability to influence various biological properties and processes involved in cancer progression. Nicotinamide N-methyltransferase (NNMT), an enzyme involved in nicotinamide metabolism, has been identified as a potential biomarker and target for cancer therapy, including gastrointestinal neoplasms and urological cancers (Jain et al., 2020; Pozzi et al., 2022).
Metabolic Disease and Mitochondrial Function
Nicotinamide plays a significant role in metabolic diseases through its involvement in NAD+ metabolism. It has been explored as a therapeutic agent for treating metabolic disorders, including obesity, diabetes, and fatty liver disease. The potential of nicotinamide to improve mitochondrial function and enhance insulin sensitivity by affecting NAD+ levels in tissues has been a subject of recent research (Elhassan et al., 2017; Braidy et al., 2020).
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S3/c1-22-17-12(3-2-7-18-17)16(21)19-9-13(20)15-5-4-14(24-15)11-6-8-23-10-11/h2-8,10,13,20H,9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOIWNMGDFTJPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,4-difluorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2771611.png)
![1-(4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione](/img/structure/B2771613.png)
![N-(4-chlorophenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2771614.png)
![N-(2-methoxyphenyl)-N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-methylbenzene-1-sulfonamide](/img/structure/B2771615.png)








![N-(2-methoxyphenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2771632.png)
![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(propan-2-yl)acetamide](/img/structure/B2771634.png)
